2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol

Catalog No.
S703976
CAS No.
3864-99-1
M.F
C20H24ClN3O
M. Wt
357.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl...

CAS Number

3864-99-1

Product Name

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol

IUPAC Name

2,4-ditert-butyl-6-(5-chlorobenzotriazol-2-yl)phenol

Molecular Formula

C20H24ClN3O

Molecular Weight

357.9 g/mol

InChI

InChI=1S/C20H24ClN3O/c1-19(2,3)12-9-14(20(4,5)6)18(25)17(10-12)24-22-15-8-7-13(21)11-16(15)23-24/h7-11,25H,1-6H3

InChI Key

UWSMKYBKUPAEJQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C

Synonyms

2,4-Di-(tert-butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)phenol; 2,4-Di-tert-butyl-6-(5-chlorobenzotriazol-2-yl)phenol; 2-(2-Hydroxy-3,5-di-tert-butylphenyl)-5-chloro-2H-benzotriazole; 2-(2-Hydroxy-3,5-di-tert-butylphenyl)-5-chlorobenzotriazole

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C

The exact mass of the compound 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, also known as UV-327, is a high-performance ultraviolet (UV) light absorber of the hydroxyphenyl-benzotriazole class. Its primary function is to protect polymers and organic substrates from degradation caused by UV radiation in the 300-400 nm range. The molecule's specific architecture, featuring a 5-chloro substituent on the benzotriazole ring and two tertiary-butyl groups on the phenol ring, provides a distinct combination of thermal stability, photostability, and polymer compatibility essential for demanding applications. This compound is particularly noted for its low volatility and good solubility in various polymers, making it suitable for incorporation into plastics, coatings, and adhesives requiring long-term durability.

Substituting this compound with a non-chlorinated analog, such as 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol (UV-320), or with other UV absorbers is often unsuccessful in high-performance systems. The 5-chloro substituent is not a trivial modification; it fundamentally enhances the molecule's intrinsic photostability beyond that of many common benzotriazoles. This improved photopermanence is critical for extending the service life of materials under intense or prolonged UV exposure. Furthermore, its combination of low volatility and high melting point (150-153 °C) ensures it remains within the polymer matrix during high-temperature processing and does not leach or sublime over time, a common failure point for less thermally robust additives. Attempting substitution can therefore compromise long-term weathering resistance and product integrity, particularly in engineering plastics and durable coatings.

Enhanced Photostability via 5-Chloro Substitution for Extended Material Lifetime

Research demonstrates that substituting the benzotriazole ring with an electron-withdrawing group (EWG) like chlorine at the 5-position significantly improves the photostability of the UV absorber. This effect was observed across various environments, including coatings and thermoplastics. This enhanced photopermanence contradicts earlier theories that relied solely on intramolecular hydrogen bond strength and highlights a key electronic advantage of the 5-chloro substitution for preventing photodegradation over long service periods.

Evidence DimensionPhotostability Mechanism
Target Compound DataPresence of a 5-chloro group (an electron-withdrawing group) dramatically improves photostability.
Comparator Or BaselineNon-chlorinated benzotriazole analogs without a 5-EWG.
Quantified DifferenceQualitatively described as a 'dramatic improvement' in photostability and 'favorable' performance compared to even other classes like triazine UV absorbers.
ConditionsEvaluated in melamine coatings, thermoplastic films, and solvents.

For applications requiring maximum longevity and color stability under severe UV exposure, the enhanced intrinsic photostability of this compound provides a longer service life than non-chlorinated analogs.

Superior Thermal Stability for High-Temperature Polymer Processing

This compound exhibits high thermal stability, characterized by a high melting point and low volatility. Its melting point is consistently reported in the range of 150-153 °C. This property is critical for its use in engineering plastics such as polycarbonates, polyesters, and polyamides, which require processing temperatures where less stable additives would decompose or volatilize, leading to defects and reduced performance.

Evidence DimensionMelting Point
Target Compound Data150-153 °C
Comparator Or BaselineGeneral-purpose UV absorbers with lower melting points or higher volatility.
Quantified DifferenceThe high melting point indicates low volatility and suitability for processing temperatures exceeding 200-300°C.
ConditionsStandard analytical measurement.

This ensures the additive remains stable and effective through demanding manufacturing processes, preventing degradation, discoloration, and loss of the stabilizer in the final product.

Excellent Polymer Compatibility and Migration Resistance

The two bulky tert-butyl groups on the phenyl ring ensure good compatibility and solubility in a range of polymers, especially polyolefins like polyethylene (PE) and polypropylene (PP), as well as PVC and polystyrene. This structural feature, combined with its low volatility, minimizes the risk of the stabilizer migrating to the surface ('blooming') or leaching from the material over time. This physical permanence is essential for maintaining UV protection throughout the product's entire functional lifespan.

Evidence DimensionPolymer Suitability
Target Compound DataStated as having good compatibility with polyolefins (PE, PP), PVC, PS, PMMA, and polyurethanes.
Comparator Or BaselineAdditives with lower molecular weight or less bulky substituents, which are more prone to migration.
Quantified DifferenceNot quantitatively specified in sources, but described as having 'good compatibility' and 'low volatility'.
ConditionsGeneral use in polymer formulations.

Guarantees that the UV protection remains integrated within the polymer matrix, preventing loss of performance and surface defects, which is critical for automotive parts, fibers, and films.

Stabilization of Engineering Plastics Processed at High Temperatures

Due to its high thermal stability and low volatility, this compound is a logical choice for engineering plastics like polycarbonate (PC), polyethylene terephthalate (PET), and polyamides that require high processing temperatures where other UV absorbers would degrade.

Long-Term Weathering Protection for Automotive and Architectural Coatings

The superior photostability conferred by the 5-chloro substituent makes this compound highly effective for applications demanding multi-year color and gloss retention under direct sunlight, such as automotive clear coats and durable exterior architectural finishes.

Durable Polyolefin and PVC Applications Requiring Non-Migration

Its excellent compatibility and low volatility ensure it remains in polyolefin (PE, PP) and PVC articles for the long term. This makes it ideal for automotive interior/exterior parts, agricultural films, and outdoor furniture where additive leaching would lead to premature product failure.

Physical Description

DryPowder
Solid

XLogP3

6.9

Melting Point

153-154°C

UNII

17TJE602RX

GHS Hazard Statements

Aggregated GHS information provided by 595 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 21 of 595 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 574 of 595 companies with hazard statement code(s):;
H373 (89.55%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (88.85%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

3864-99-1

Wikipedia

2,4-di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol

Biological Half Life

5.25 Days

General Manufacturing Information

Plastic material and resin manufacturing
Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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